The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid typically involves the use of tetrahydropyran derivatives. One common method includes the reaction of pyrazine derivatives with tetrahydropyran-based protecting groups. The synthesis can be outlined as follows:
Technical parameters such as temperature control, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .
The molecular structure of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid can be described as follows:
The InChI key for this compound is GZUQXXZEVLLXQR-UHFFFAOYSA-N, and its canonical SMILES representation is C1COCCC1COC2=NC=C(N=C2)C(=O)O
, which provides insight into its structural features .
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications .
The mechanism of action for 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is not fully elucidated but can be hypothesized based on its structural features:
Further studies are needed to clarify its specific mechanisms in biological systems .
The physical and chemical properties of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid include:
These properties influence its handling, storage, and application in research .
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid has several potential scientific applications:
Future research could expand its applications across various fields including medicinal chemistry and materials science .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: